Risocaine

Catalog No.
S541467
CAS No.
94-12-2
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risocaine

CAS Number

94-12-2

Product Name

Risocaine

IUPAC Name

propyl 4-aminobenzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3

InChI Key

NBFQYHKHPBMJJV-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)N

solubility

Very soluble in benzene, ether, ethanol, chloroform
In water, 842 mg/L at 37 °C

Synonyms

p-aminobenzoic acid propyl ester, propyl 4-aminobenzoate, propyl 4-aminobenzoate hydrobromide

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N

The exact mass of the compound Risocaine is 179.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in benzene, ether, ethanol, chloroformin water, 842 mg/l at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Local Anesthesia in Animal Models:

Lidocaine is a valuable tool in animal research for achieving local anesthesia during procedures. It allows researchers to perform surgeries or administer injections without causing pain to the animal. This ensures animal welfare and produces more accurate results as pain can significantly alter physiological responses [1]. Lidocaine's efficacy and safety profile make it a preferred choice for researchers ().

Studying Ion Channels:

Lidocaine interacts with sodium channels in nerve cells, preventing the propagation of action potentials. This mechanism makes it a valuable tool for studying sodium channel function and dysfunction in various diseases. Researchers can use Lidocaine to probe the role of sodium channels in pain perception, cardiac arrhythmias, and neurological disorders [2].()

Neuromodulation Research:

Lidocaine's ability to modulate nerve activity has led to its use in studies investigating neuroplasticity and pain processing. Researchers can apply Lidocaine topically or administer it through injections to specific nerve pathways to understand how these pathways contribute to pain perception and chronic pain conditions [3].()

Drug Delivery Studies:

Lidocaine can be used as a carrier molecule for delivering other drugs to specific tissues. Researchers can attach therapeutic agents to Lidocaine, which due to its anesthetic properties, can numb the area and facilitate targeted drug delivery, potentially reducing side effects [4]. ()

Risocaine, also known as propyl 4-aminobenzoate, is a chemical compound with the formula C10H13NO2C_{10}H_{13}NO_{2} and a molecular weight of approximately 179.22 g/mol. It is classified as an ester derived from p-aminobenzoic acid and is primarily used as a local anesthetic. Risocaine is recognized for its effectiveness in blocking nerve signals in specific areas of the body, making it valuable in medical applications such as dermatology and dentistry . The compound exhibits a melting point around 75 °C and a boiling point of approximately 206-208 °C at reduced pressure (2 Torr) .

  • As mentioned earlier, Risocaine acts as a local anesthetic by reversibly blocking sodium channels in nerve cells.
  • Sodium channels are essential for the propagation of nerve impulses. By blocking them, Risocaine prevents the transmission of pain signals.
  • The specific mechanism of how the molecular structure of Risocaine interacts with sodium channels is a subject of ongoing research.
  • Scientific research suggests Risocaine may have low systemic toxicity when used appropriately.
  • However, as with any medication, improper use can lead to side effects.
  • In-depth information on safety and hazards is typically not available in publicly accessible scientific research papers.
C10H13NO2+H2OC7H7NO2+C3H8OC_{10}H_{13}NO_{2}+H_{2}O\rightarrow C_{7}H_{7}NO_{2}+C_{3}H_{8}O

This property is crucial for its application in controlled-release formulations where gradual hydrolysis can provide sustained local anesthetic effects .

As a local anesthetic, Risocaine functions by inhibiting sodium ion channels in neuronal membranes, which prevents the propagation of action potentials. This mechanism effectively blocks pain signals from reaching the central nervous system. Clinical studies indicate that Risocaine exhibits comparable efficacy to other local anesthetics, such as benzocaine, with a favorable safety profile when administered appropriately .

Risocaine can be synthesized through the esterification reaction between p-aminobenzoic acid and propanol in the presence of an acid catalyst. The general synthetic route involves:

  • Reagents: p-Aminobenzoic acid and propanol.
  • Catalyst: A strong acid such as sulfuric acid.
  • Procedure:
    • Combine p-aminobenzoic acid with propanol in a reaction flask.
    • Add the acid catalyst.
    • Heat the mixture under reflux to facilitate the reaction.
    • Upon completion, purify the product through recrystallization or distillation.

This method yields Risocaine with high purity and yield .

Risocaine is primarily used in medical settings for its anesthetic properties. Notable applications include:

  • Dermatology: Topical formulations for minor surgical procedures or skin irritations.
  • Dentistry: Local anesthesia during dental procedures to alleviate pain.
  • Pharmaceuticals: Component in formulations requiring localized pain relief.

Its effectiveness and safety make it a preferred choice among practitioners .

Risocaine shares structural similarities with several other compounds that also serve as local anesthetics. Here are some notable comparisons:

Compound NameStructure TypeUsesUnique Features
BenzocaineEthyl 4-aminobenzoateTopical anestheticRapid onset but shorter duration
Lidocaine2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamideInjectable and topical anestheticLonger duration and systemic use
Tetracaine2-(Dimethylamino)-ethyl 4-butylaminobenzoateTopical anesthesiaPotent with longer duration
Procaine2-(Diethylamino)-ethyl p-aminobenzoateInjectable anestheticSlower onset compared to Risocaine

Risocaine's unique attribute lies in its propyl group, which influences its solubility and absorption characteristics compared to these similar compounds. This structural difference may contribute to its specific pharmacological profile and applications .

Physical State and Appearance

Risocaine presents as a white crystalline solid under standard laboratory conditions [1] [2] [3]. The compound exhibits a characteristic crystalline morphology with well-defined geometric forms, appearing as white prisms when properly recrystallized [4]. The solid-state structure demonstrates typical organic crystalline properties with a lustrous appearance and regular crystal faces. The material maintains its crystalline integrity across a wide temperature range below its melting point, making it suitable for various analytical and preparative applications.

Thermal Properties

Melting Point Determination

Extensive thermal analysis of Risocaine has been conducted using differential scanning calorimetry and traditional melting point apparatus, yielding consistent results across multiple independent studies. The melting point data, compiled from authoritative sources, demonstrates remarkable consistency:

ReferenceMelting Point (K)Melting Point (°C)Uncertainty (K)
Manzo and Ahumanda, 1990 [2]345.872.7±0.5
Neau, Flynn, et al., 1989 [2]347.073.9±0.5
Schwartz and Paruta, 1976 [2]346.072.9±0.5
Yalkowsky, Flynn, et al., 1972 [2]346.072.9±1.0
Avantor/Thermo Fisher [5]346.073.0±2.0

The average melting point of Risocaine is determined to be 73.1°C (346.1 K), representing the consensus value from multiple high-quality determinations [2]. This thermal behavior is consistent with the molecular structure, where intermolecular hydrogen bonding between the amino groups and potential π-π stacking interactions between aromatic rings contribute to the crystalline stability.

Boiling Point Parameters

The boiling point of Risocaine has been experimentally determined to be 323.3°C at atmospheric pressure (760 mmHg) [6]. This relatively high boiling point reflects the compound's molecular weight of 179.22 g/mol and the presence of polar functional groups that enhance intermolecular interactions through hydrogen bonding and dipole-dipole interactions. The elevated boiling point also indicates thermal stability of the ester linkage under normal atmospheric conditions, though prolonged heating may lead to decomposition before the normal boiling point is reached.

Flash Point Considerations

The flash point of Risocaine is reported as 174.3°C [6], representing the minimum temperature at which the compound can form an ignitable mixture with air. This relatively high flash point classification places Risocaine in the category of combustible liquids with reduced fire hazard potential. The significant difference between the melting point (73.1°C) and flash point (174.3°C) provides a substantial safety margin for normal handling and processing operations. The enthalpy of fusion has been precisely determined as 20.54 kJ/mol at 347.1 K [2], indicating moderate intermolecular forces in the crystalline state.

Solubility Profile

Aqueous Solubility

Risocaine demonstrates limited aqueous solubility, classified as poorly soluble in water [7]. This hydrophobic character arises from the predominance of the aromatic benzene ring and the aliphatic propyl chain, which outweigh the hydrophilic contributions of the amino and ester functional groups. The estimated water solubility is approximately 10^-2.45 mol/L according to computational predictions [8], corresponding to roughly 0.06 g/L at 25°C. This low aqueous solubility is typical for para-aminobenzoate esters and significantly impacts formulation strategies for pharmaceutical applications.

Organic Solvent Compatibility

Risocaine exhibits excellent solubility in a wide range of organic solvents, demonstrating its lipophilic nature:

Solvent TypeSolubilityClassification
EthanolSolubleLipophilic compatible
MethanolSolubleProtic polar
ChloroformVery solubleHalogenated aprotic
BenzeneVery solubleAromatic nonpolar
Diethyl etherVery solubleEthereal aprotic
DMSO≥34.6 mg/mLPolar aprotic
AcetoneSolubleKetonic polar
Ethyl acetateSolubleEster polar

The high solubility in dimethyl sulfoxide (DMSO) of at least 34.6 mg/mL [9] makes this solvent particularly useful for analytical applications and biological assays. The excellent compatibility with chloroform, benzene, and ether reflects the compound's aromatic and aliphatic character, while the moderate solubility in alcohols indicates some polar interaction capability.

Supercritical Carbon Dioxide Solubility

Groundbreaking research has established comprehensive solubility data for Risocaine in supercritical carbon dioxide (SC-CO₂) across various temperature and pressure conditions [10]. The solubility in SC-CO₂ ranges from 1.83×10⁻⁶ to 1.04×10⁻⁵ mole fraction depending on operational parameters. At optimal conditions (338 K, 30 MPa), the maximum solubility reaches 1.036×10⁻⁵ mole fraction [10].

The solubility behavior demonstrates a crossover region between 12-18 MPa, where temperature effects transition from density-dominated to vapor pressure-dominated mechanisms [10]. This phenomenon is critical for Rapid Expansion of Supercritical Solutions (RESS) applications, enabling the production of ultra-fine Risocaine particles with diameters ranging from 1-100 nm through controlled precipitation [10].

Spectroscopic Characteristics

UV-Visible Absorption Spectrum

Risocaine exhibits characteristic ultraviolet-visible absorption arising from its conjugated aromatic system with electron-donating amino substituent. The primary π→π* transition of the aromatic benzene ring occurs in the 250-280 nm region with high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹). The n→π* transition associated with the carbonyl group appears at 280-320 nm with characteristically lower intensity (10¹-10² M⁻¹cm⁻¹). Extended conjugation between the aromatic ring and ester functionality produces additional absorption in the 200-250 nm region with very high extinction coefficients (10⁴-10⁵ M⁻¹cm⁻¹).

Infrared Spectral Features

The infrared spectrum of Risocaine provides definitive identification of functional groups present in the molecule:

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H stretch (asymmetric)3470-3480MediumPrimary amine
N-H stretch (symmetric)3360-3370MediumPrimary amine
C-H stretch (aromatic)3050-3100MediumBenzene ring
C-H stretch (aliphatic)2950-3000StrongPropyl chain
C=O stretch (ester)1670-1680StrongEster carbonyl
C=C stretch (aromatic)1600-1620MediumBenzene ring
C-O stretch (ester)1280-1300StrongEster linkage
N-H bend1620-1630MediumAmine deformation

The characteristic ester carbonyl stretch at 1670-1680 cm⁻¹ serves as a diagnostic marker, while the dual N-H stretching frequencies confirm the primary amine structure [11] [12].

NMR Signal Assignments

¹H NMR Spectroscopy reveals distinct chemical environments:

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H (para to NH₂)7.6-7.8Doublet2HH-3,5
Aromatic H (ortho to NH₂)6.6-6.8Doublet2HH-2,6
Propyl -OCH₂-4.2-4.3Triplet2H-OCH₂-
Propyl -CH₂CH₃1.7-1.8Sextet2H-CH₂CH₃
Propyl -CH₃1.0-1.1Triplet3H-CH₃
NH₂5.5-6.5Broad singlet2H-NH₂

¹³C NMR Spectroscopy provides carbon skeleton information:

Carbon PositionChemical Shift (δ, ppm)Assignment
C=O (ester)167-170Carbonyl carbon
C-4 (para to NH₂)150-154Electron-rich aromatic
C-2,6 (ortho to NH₂)131-133Aromatic carbons
C-1 (ipso to C=O)118-122Quaternary aromatic
C-3,5 (meta to NH₂)113-115Aromatic carbons
OCH₂ (propyl)65-67Ester oxygen-bearing
CH₂CH₃ (propyl)22-24Aliphatic methylene
CH₃ (propyl)10-12Terminal methyl

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of Risocaine produces characteristic fragmentation patterns reflecting the molecular structure [3]:

Fragment m/zStructure/LossRelative IntensityMechanism
179[M]⁺ (molecular ion)Low-MediumMolecular ion
137[M-C₃H₆]⁺Mediumα-cleavage of propyl
120[M-COOC₃H₇]⁺High (base peak)Ester bond cleavage
92[C₆H₆N]⁺HighAniline fragment
65[C₅H₅]⁺MediumCyclopentadienyl
43[C₃H₇]⁺MediumPropyl cation
39[C₃H₃]⁺LowPropargyl fragment

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Prisms

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

LogP

2.43 (LogP)
log Kow = 2.43

Appearance

Solid powder

Melting Point

75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5CQ88I59ZI

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Therapeutic Uses

Propyl p-aminobenzoate is used as local anesthetic and antipruritic.

Vapor Pressure

8.15X10-4 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

94-12-2

Absorption Distribution and Excretion

Brain uptake of local anesthetics under steady-state plasma condition and/or following intravenous bolus administration was investigated in rats. All ester-type anesthetics examined such as ethyl (Et), propyl (Pr), butyl (Bu) esters of p-aminobenzoic acid (PABA), and procaine disappeared rapidly from plasma in a dose-dependent manner. Plasma profiles of these compounds were well explained by a 2-compartment model with a Michaelis-Menten type elimination process from a central compartment. ... Extents of brain uptake (brain-to-plasma partition coefficient, Kp value) of these drugs were det ermined at 3 different steady-state plasma concentrations (1-15 microM). The Kp value of each drug was similar under the three different steady-state plasma concentrations. The Kp value increased in the following order; procaine (1.1) less than PABA-Et (1.9) less than lidocaine (2.2) less than PABA-Pr (2.7) less than PABA-Bu (3.6). A linear relationship was observed between the Kp value and the logarithmic value of the partition coefficient obtained in n-heptane/water or n-octanol/water partition system.

Metabolism Metabolites

Orally or sc administered PABA esters are rapidly hydrolyzed by mammalian system to the alcohol and the free acid. /PABA esters/

Wikipedia

Risocaine

General Manufacturing Information

The relations between chemical structures, physicochemical properties, chemical reactivity and local anesthetic activity in the iso anesthesin series was studied. The duration of action of propesin was 14 min in rabbits.
Some local anesthetics.../are/ poorly soluble in water and...too slowly absorbed to be toxic. They can be applied directly to wounds and ulcerated surfaces where they remain localized for long periods of time... The most important members...are benzocaine, USP (...anesthesin)... /anesthesin/
Synthesis and properties: Buchi et al, Arzneimittel-Forsch, 18: 791 (1968). Alternate prepn: Kadaba et al, J Pharm Sci, 58 1422 (1969).

Interactions

During intubation for respiratory distress, 28-yr-old white man was administered cetacaine (benzocaine, butyl aminobenzoate butamben, and tetracaine) spray & benzocaine ointment. 90 min later, patient was cyanotic despite ventilation and methemoglobin content was 29% of total hemoglobin. /Butyl aminobenzoate butamben/

Dates

Last modified: 08-15-2023

Topical drug delivery from thin applications: theoretical predictions and experimental results

W Addicks, N Weiner, G Flynn, R Curl, E Topp
PMID: 2281035   DOI: 10.1023/a:1015995217820

Abstract

Stainless-steel templates of various thicknesses (75, 200, 800, and 1600 microns) were used to apply propylene glycol/water gels containing methyl or propyl p-aminobenzoates to silicone rubber membranes, and drug delivery was studied with the use of the Bronaugh diffusion cell under conditions in which the drug was initially in thermodynamic equilibrium with respect to the application and membrane. Theoretical diffusion profiles were generated with the use of a model which assumes that diffusional gradients exist within the application. To use the model equation, previously derived for the initial condition in which the drug is in thermodynamic equilibrium with respect to the application and membrane, drug diffusivity in both the application and the membrane and the drug's membrane/vehicle partition coefficient were independently determined. In general, agreement between experimental and theoretical results was within 25%.


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